molecular formula C17H19NO5S B2909429 2-Acetamidophenyl 2-ethoxy-5-methylbenzene-1-sulfonate CAS No. 2415599-26-5

2-Acetamidophenyl 2-ethoxy-5-methylbenzene-1-sulfonate

Cat. No.: B2909429
CAS No.: 2415599-26-5
M. Wt: 349.4
InChI Key: KJGMIVWEXCERFN-UHFFFAOYSA-N
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Description

2-Acetamidophenyl 2-ethoxy-5-methylbenzene-1-sulfonate is an organic compound with a complex structure that includes an acetamido group, an ethoxy group, and a sulfonate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamidophenyl 2-ethoxy-5-methylbenzene-1-sulfonate typically involves multiple steps. One common method includes the functionalization of 2-(2-(2-methoxyethoxy)ethoxy)ethan-1-ol with 4-methylbenzenesulfonyl chloride under basic conditions in a tetrahydrofuran/water mixture at room temperature . This reaction yields 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzene-sulfonate, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Acetamidophenyl 2-ethoxy-5-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include electrophiles such as bromine or chlorine, and the reaction typically occurs in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines, and the reaction conditions often involve a polar aprotic solvent.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield a brominated derivative of the original compound.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives may have biological activity and could be used in the development of pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 2-Acetamidophenyl 2-ethoxy-5-methylbenzene-1-sulfonate depends on its specific application. In general, the compound may interact with molecular targets through its functional groups, leading to various biochemical effects. For example, the sulfonate group can participate in ionic interactions, while the acetamido group can form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamidophenyl 2-ethoxy-5-methylbenzene-1-sulfonate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

(2-acetamidophenyl) 2-ethoxy-5-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-4-22-16-10-9-12(2)11-17(16)24(20,21)23-15-8-6-5-7-14(15)18-13(3)19/h5-11H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGMIVWEXCERFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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